molecular formula C10H17N3O4 B7984246 Methyl-(1,3,5-trimethyl-1H-pyrazol-4-ylmethyl)-amine oxalate salt

Methyl-(1,3,5-trimethyl-1H-pyrazol-4-ylmethyl)-amine oxalate salt

Cat. No.: B7984246
M. Wt: 243.26 g/mol
InChI Key: VYYLPZJFXLWYPP-UHFFFAOYSA-N
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Description

Methyl-(1,3,5-trimethyl-1H-pyrazol-4-ylmethyl)-amine oxalate salt is a chemical compound with a complex structure that includes a pyrazole ring substituted with methyl groups and an amine group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-(1,3,5-trimethyl-1H-pyrazol-4-ylmethyl)-amine oxalate salt typically involves the reaction of 1,3,5-trimethyl-1H-pyrazole with formaldehyde and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The oxalate salt is then formed by reacting the resulting amine with oxalic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH to optimize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl-(1,3,5-trimethyl-1H-pyrazol-4-ylmethyl)-amine oxalate salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

Methyl-(1,3,5-trimethyl-1H-pyrazol-4-ylmethyl)-amine oxalate salt has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl-(1,3,5-trimethyl-1H-pyrazol-4-ylmethyl)-amine oxalate salt involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine oxalate
  • 1-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylethanamine oxalate
  • N-Methyl-(1-methyl-1H-pyrazol-5-yl)methylamine

Uniqueness

Methyl-(1,3,5-trimethyl-1H-pyrazol-4-ylmethyl)-amine oxalate salt is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

N-methyl-1-(1,3,5-trimethylpyrazol-4-yl)methanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3.C2H2O4/c1-6-8(5-9-3)7(2)11(4)10-6;3-1(4)2(5)6/h9H,5H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYYLPZJFXLWYPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CNC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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